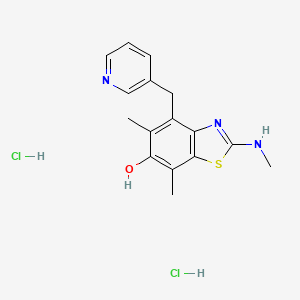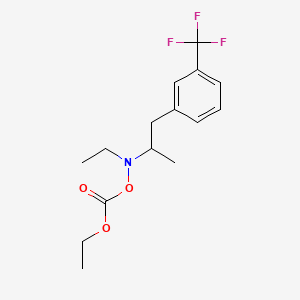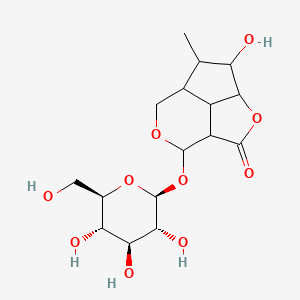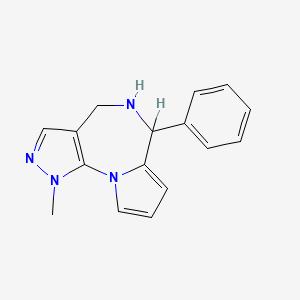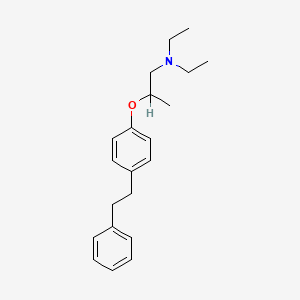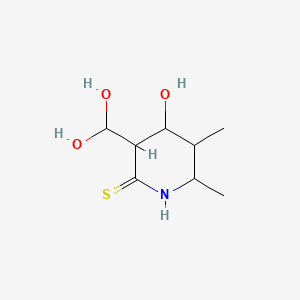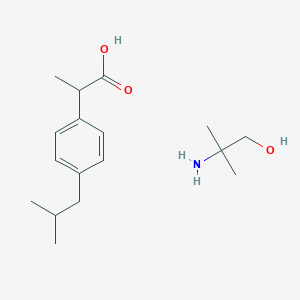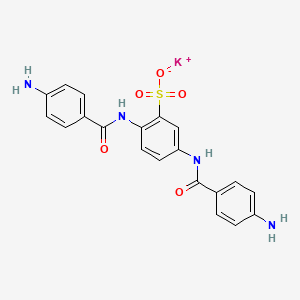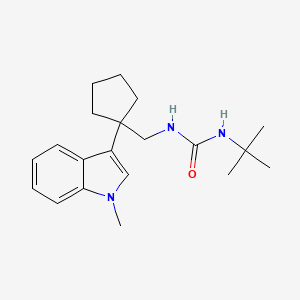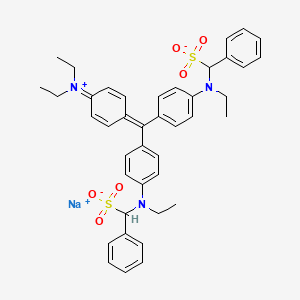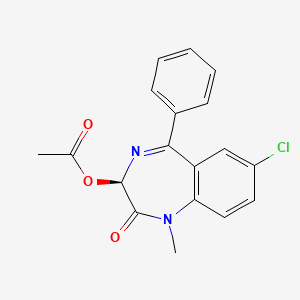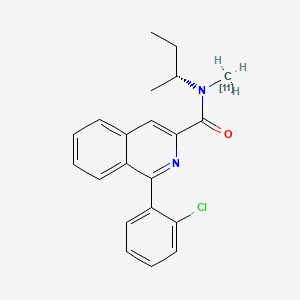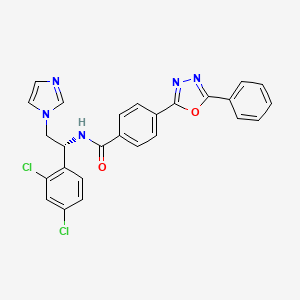
Deoxyradicinin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deoxyradicinin is a naturally occurring compound that belongs to the class of fungal phytotoxins It is a derivative of radicinin and is known for its phytotoxic properties, which make it a potential candidate for use as a bioherbicide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of deoxyradicinin involves a multi-step process. One of the key synthetic routes includes a zinc-mediated enolate C-acylation, which allows for the direct introduction of the propenyl side chain without extraneous redox manipulations .
Industrial Production Methods
The efficient synthetic strategies reported in the literature suggest that this compound can be produced in larger quantities for research and potential commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Deoxyradicinin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. For example, the zinc-mediated enolate C-acylation is a crucial step in the synthesis of this compound .
Major Products Formed
The major products formed from the reactions involving this compound include various derivatives with modified side chains.
Aplicaciones Científicas De Investigación
Deoxyradicinin has been extensively studied for its scientific research applications in various fields:
Chemistry: this compound serves as a model compound for studying the synthesis and reactivity of fungal phytotoxins.
Biology: In biological studies, this compound is used to investigate its effects on plant physiology.
Industry: this compound’s potential as a bioherbicide makes it a valuable compound for sustainable weed management in agriculture.
Mecanismo De Acción
Deoxyradicinin exerts its effects by targeting chloroplasts in plant cells. It induces the overproduction of reactive singlet oxygen species, leading to oxidative stress and programmed cell death in plants . This mechanism of action is similar to that of other phytotoxins, but this compound’s unique structure allows for specific interactions with chloroplast pathways.
Comparación Con Compuestos Similares
Similar Compounds
Radicinin: Deoxyradicinin is a derivative of radicinin and shares similar phytotoxic properties.
Deoxyradicinol: Another related compound, deoxyradicinol, shares structural similarities with this compound but differs in its biological activity and reactivity.
Uniqueness
This compound’s unique synthetic accessibility and phytotoxic properties distinguish it from other similar compounds. Its ability to induce specific physiological responses in plants makes it a valuable tool for studying plant-pathogen interactions and developing sustainable agricultural practices .
Propiedades
Número CAS |
84413-76-3 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
(2S)-2-methyl-7-[(E)-prop-1-enyl]-2,3-dihydropyrano[3,2-c]pyran-4,5-dione |
InChI |
InChI=1S/C12H12O4/c1-3-4-8-6-10-11(12(14)16-8)9(13)5-7(2)15-10/h3-4,6-7H,5H2,1-2H3/b4-3+/t7-/m0/s1 |
Clave InChI |
SHGIAYIFKLLQOL-SDLBARTOSA-N |
SMILES isomérico |
C/C=C/C1=CC2=C(C(=O)C[C@@H](O2)C)C(=O)O1 |
SMILES canónico |
CC=CC1=CC2=C(C(=O)CC(O2)C)C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


